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Compound of Interest

Compound Name: JZL195

Cat. No.: B608286 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for utilizing JZL195, a dual inhibitor of fatty acid amide

hydrolase (FAAH) and monoacylglycerol lipase (MAGL), in in vivo experiments. This resource

includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental

protocols, and quantitative data on the duration of enzyme inhibition.

Frequently Asked Questions (FAQs)
Q1: What is the expected duration of FAAH and MAGL inhibition after a single dose of

JZL195?

A single intraperitoneal (i.p.) administration of JZL195 at a dose of 20 mg/kg in mice results in

the inhibition of both FAAH and MAGL for at least 10 hours.[1][2] This sustained inhibition leads

to a corresponding elevation in the levels of the endocannabinoids anandamide (AEA) and 2-

arachidonoylglycerol (2-AG) in the brain over the same time course.[2]

Q2: How does the dose of JZL195 affect the level of FAAH and MAGL inhibition?

JZL195 exhibits dose-dependent inhibition of both FAAH and MAGL in vivo. In mice,

administration of JZL195 at doses ranging from 3 to 20 mg/kg (i.p.) for 4 hours leads to a

progressive increase in the inhibition of both enzymes in the brain.[1] This dose-dependent

inhibition correlates with significant elevations in brain AEA and 2-AG levels.[1]

Q3: What are the reported in vitro IC50 values for JZL195?
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JZL195 is a potent dual inhibitor with reported IC50 values of 2 nM for FAAH and 4 nM for

MAGL.[3]

Q4: In which species has the in vivo efficacy of JZL195 been demonstrated?

The in vivo effects of JZL195 on FAAH and MAGL inhibition and subsequent endocannabinoid

modulation have been documented in both mice and rats.[1][4][5] It is important to note that the

potency of related compounds, such as the MAGL inhibitor JZL184, has been shown to differ

between mice and rats, suggesting potential species-specific variations in metabolism or target

engagement that researchers should consider.[4]

Q5: What are the expected behavioral effects following JZL195 administration?

Dual inhibition of FAAH and MAGL by JZL195 produces a range of cannabinoid-like behavioral

effects, including analgesia, hypomotility, and catalepsy.[1][2] The onset of these effects

generally aligns with the timing of maximal enzyme inhibition and endocannabinoid elevation.

For instance, in a neuropathic pain model in mice, the anti-allodynic effects of JZL195 (18

mg/kg, s.c.) were observed to plateau within 1-2 hours and were significantly greater than

vehicle for up to 6 hours post-injection.[3]

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813387/
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.0909411106
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150743/
https://scholars.uthscsa.edu/en/publications/the-dual-faahmagl-inhibitor-jzl195-has-enhanced-effects-on-endoca/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4150743/
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.0909411106
https://pmc.ncbi.nlm.nih.gov/articles/PMC2787168/
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4813387/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Potential Cause(s) Recommended Solution(s)

Variability in Enzyme Inhibition

Between Animals

- Inconsistent drug

administration (e.g., i.p.

injection missing the peritoneal

cavity).- Differences in animal

age, weight, or strain.-

Variability in drug metabolism

between individual animals.

- Ensure proper and consistent

training for all personnel

performing injections.- Use a

consistent animal supplier and

standardize the age and

weight of experimental

animals.- Increase the sample

size per group to account for

biological variability.

Lower Than Expected

Endocannabinoid Elevation

- Suboptimal dose of JZL195

for the specific animal model or

strain.- Issues with the stability

or solubility of the JZL195

formulation.- Rapid metabolism

of the elevated

endocannabinoids through

alternative pathways.

- Perform a dose-response

study to determine the optimal

dose for your experimental

conditions.- Prepare fresh drug

solutions for each experiment

and ensure complete

solubilization.- Consider

measuring other related lipid

signaling molecules to assess

potential metabolic shunting.

Unexpected Behavioral Side

Effects

- Off-target effects of JZL195,

although it is reported to be

highly selective for FAAH and

MAGL.[2]- The observed

effects are a direct

consequence of robustly

elevating both AEA and 2-AG,

mimicking some effects of

direct cannabinoid receptor

agonists.[1][6]

- Include control groups

treated with selective FAAH

(e.g., PF-3845) and MAGL

(e.g., JZL184) inhibitors to

dissect the contribution of each

pathway to the observed

behavior.[1]- Use a

cannabinoid receptor

antagonist (e.g., rimonabant)

to confirm that the effects are

mediated by CB1 receptors.[6]

Inconsistent Results in a

Chronic Dosing Paradigm

- Potential for enzyme

resynthesis or degradation

over the dosing interval.-

- Optimize the dosing interval

based on the duration of action

from single-dose studies.- For

behavioral studies, include
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Development of tolerance to

the behavioral effects.

assessments at multiple time

points during the chronic

treatment period to evaluate

for potential tolerance. Studies

have shown that the anti-

allodynic effects of JZL195 can

be maintained during repeated

treatment.[3]

Quantitative Data Summary
Table 1: Dose-Dependent Inhibition of FAAH and MAGL by JZL195 in Mouse Brain

JZL195 Dose
(mg/kg, i.p.)

Time Post-
Administration

% Inhibition of
FAAH Activity

% Inhibition of
MAGL Activity

Reference

3 4 hours Near-complete Near-complete [1]

8 4 hours Near-complete Near-complete [1]

20 4 hours Near-complete Near-complete [1]

Table 2: Time-Course of FAAH and MAGL Inhibition by JZL195 (20 mg/kg, i.p.) in Mouse Brain

Time Post-
Administration

% Inhibition of
FAAH Activity

% Inhibition of
MAGL Activity

Reference

At least 10 hours Sustained Blockade Sustained Blockade [1][2]

24 hours Significant Inhibition Significant Inhibition [7]

Table 3: Elevation of Brain Endocannabinoid Levels by JZL195 in Mice
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JZL195 Dose
(mg/kg, i.p.)

Time Post-
Administration

Fold Increase
in AEA

Fold Increase
in 2-AG

Reference

3 4 hours ~8-fold ~8-fold [1]

8 4 hours ~10-fold ~10-fold [1]

20 4 hours ~12-fold ~12-fold [1]

20 Up to 10 hours
Sustained

Elevation

Sustained

Elevation
[2]

Experimental Protocols
Protocol 1: In Vivo Inhibition of FAAH and MAGL in Mice

This protocol is adapted from studies investigating the in vivo effects of JZL195.[1][2]

Animal Model: Male C57BL/6 mice are commonly used.

JZL195 Formulation: JZL195 is typically dissolved in a vehicle such as a mixture of Tween-

80, polyethylene glycol 200, and saline (e.g., 10/10/80 v/v/v).[8]

Administration: Administer JZL195 via intraperitoneal (i.p.) injection at the desired dose (e.g.,

3-20 mg/kg).

Time Course: For time-course studies, animals are euthanized at various time points post-

injection (e.g., 2, 4, 6, 8, 10 hours). For dose-response studies, a fixed time point (e.g., 4

hours) is typically used.

Tissue Collection: Following euthanasia, brains are rapidly excised, flash-frozen in liquid

nitrogen, and stored at -80°C until analysis.

Enzyme Activity Assays:

Sample Preparation: Brain tissues are homogenized in a suitable buffer (e.g., Tris-HCl).

AEA and 2-AG Hydrolysis Assays: The activity of FAAH and MAGL is determined by

measuring the hydrolysis of radiolabeled or fluorescently tagged AEA and 2-AG,
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respectively, in the brain homogenates.

Activity-Based Protein Profiling (ABPP): Competitive ABPP with a serine hydrolase-

directed probe (e.g., fluorophosphonate-rhodamine, FP-Rh) can be used to visualize the

inhibition of FAAH and MAGL.

Protocol 2: Quantification of Endocannabinoid Levels by LC-MS

This protocol is a general workflow based on methods described in the literature for

endocannabinoid analysis.

Lipid Extraction: Brain tissue is homogenized and lipids are extracted using an organic

solvent system (e.g., chloroform/methanol/water).

Sample Cleanup: The lipid extract is often subjected to solid-phase extraction (SPE) to

remove interfering substances.

LC-MS/MS Analysis: The purified samples are analyzed by liquid chromatography-tandem

mass spectrometry (LC-MS/MS) to separate and quantify AEA and 2-AG. Deuterated internal

standards are typically used for accurate quantification.
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Caption: Workflow for assessing FAAH and MAGL inhibition by JZL195 in vivo.
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Caption: Signaling pathway affected by JZL195 inhibition of FAAH and MAGL.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pnas.org [pnas.org]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b608286?utm_src=pdf-body-img
https://www.benchchem.com/product/b608286?utm_src=pdf-body
https://www.benchchem.com/product/b608286?utm_src=pdf-custom-synthesis
https://www.pnas.org/doi/10.1073/pnas.0909411106
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608286?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by
endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]

3. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model -
PMC [pmc.ncbi.nlm.nih.gov]

4. The dual FAAH/MAGL inhibitor JZL195 has enhanced effects on endocannabinoid
transmission and motor behavior in rats as compared to those of the MAGL inhibitor JZL184
- PMC [pmc.ncbi.nlm.nih.gov]

5. scholars.uthscsa.edu [scholars.uthscsa.edu]

6. Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase
Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice - PMC
[pmc.ncbi.nlm.nih.gov]

7. Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor
JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis
| MDPI [mdpi.com]

8. Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an
Animal Model of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: JZL195 In Vivo Inhibition of
FAAH and MAGL]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608286#duration-of-faah-and-magl-inhibition-by-
jzl195-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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